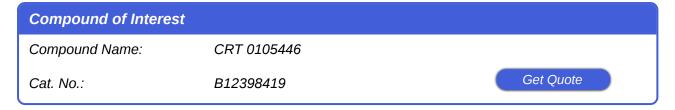


Application Notes and Protocols for Assessing the Cell Permeability of CRT0105446

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For Researchers, Scientists, and Drug Development Professionals

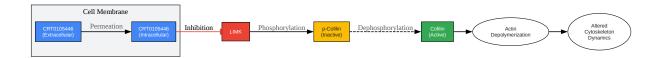
Introduction

CRT0105446 is a potent inhibitor of LIM kinases (LIMK), which are key regulators of actin cytoskeleton dynamics through the phosphorylation of cofilin.[1] The ability of CRT0105446 to cross cellular membranes is a critical determinant of its therapeutic potential, influencing its absorption, distribution, and ultimately its efficacy at the target site. This document provides detailed protocols for assessing the cell permeability of CRT0105446 using two standard in vitro methods: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium, providing insights into both passive diffusion and active transport mechanisms.[2][3][4][5] In contrast, PAMPA is a cell-free, high-throughput assay that models passive permeability across an artificial lipid membrane.[6][7][8] Together, these assays offer a comprehensive in vitro assessment of a compound's permeability characteristics.

Signaling Pathway of CRT0105446





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Caption: Mechanism of action of CRT0105446.

Data Presentation

The apparent permeability coefficient (Papp), a quantitative measure of permeability, is calculated for both assays. The results should be summarized as follows:

| Assay Type | Direction | CRT0105446 Papp (x 10 ⁻⁶ cm/s) | High Permeability Control (e.g., Propranolol) Papp (x 10 ⁻⁶ cm/s) | Low Permeability Control (e.g., Atenolol) Papp (x 10 ⁻⁶ cm/s) |
|----------------------------|--------------|---|--|--|
| Caco-2 | A to B | Insert Value | Insert Value | Insert Value |
| B to A | Insert Value | Insert Value | Insert Value | |
| PAMPA | N/A | Insert Value | Insert Value | Insert Value |
| Efflux Ratio (B- A/A-B) | N/A | Calculate Value | Calculate Value | Calculate Value |

Note: An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[3][9] [10]

Experimental Protocols Caco-2 Permeability Assay

Methodological & Application





This protocol is adapted from established methods for assessing intestinal drug absorption.[2] [3][4][9][10]

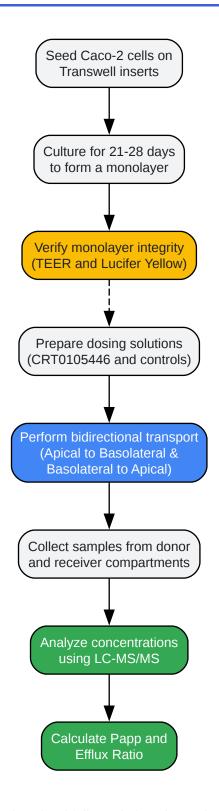
Objective: To determine the bidirectional permeability of CRT0105446 across a Caco-2 cell monolayer.

Materials:

- Caco-2 cells (ATCC)
- Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10%
 Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
- Transwell® inserts (24-well format, 0.4 μm pore size)
- Hanks' Balanced Salt Solution (HBSS)
- CRT0105446
- Control compounds: Propranolol (high permeability), Atenolol (low permeability)
- Lucifer Yellow
- LC-MS/MS system for quantification

Workflow:





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Caption: Caco-2 permeability assay workflow.

Procedure:



- Cell Seeding and Culture:
 - Culture Caco-2 cells in T-75 flasks.
 - Seed cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².
 - Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
- Monolayer Integrity Check:
 - Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm² to indicate a tight monolayer.[9]
 - Perform a Lucifer Yellow permeability assay. The Papp of Lucifer Yellow should be less than 1.0×10^{-6} cm/s.[5]
- Permeability Assay:
 - Wash the cell monolayers with pre-warmed HBSS and incubate for 20 minutes at 37°C.
 - Prepare a 10 μM dosing solution of CRT0105446 and control compounds in HBSS.
 - For Apical to Basolateral (A-B) transport: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
 - For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
 - Incubate the plates at 37°C with gentle shaking for 2 hours.
 - At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
- Sample Analysis and Data Calculation:
 - Determine the concentration of the compounds in the collected samples using a validated LC-MS/MS method.



- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
 - dQ/dt is the rate of permeation of the drug across the cells.
 - A is the surface area of the membrane.
 - Co is the initial concentration of the drug in the donor chamber.[9]
- Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess the passive permeability of CRT0105446.[6][7][8]

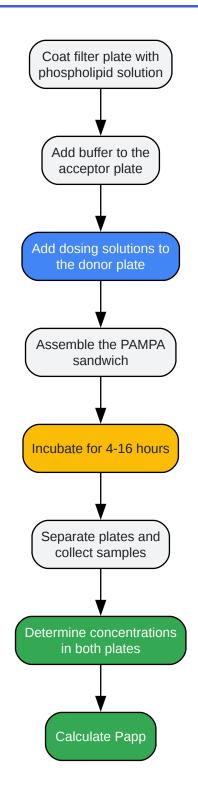
Objective: To determine the passive permeability of CRT0105446 across an artificial lipid membrane.

Materials:

- PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate)
- Phospholipid solution (e.g., 2% lecithin in dodecane)
- Phosphate Buffered Saline (PBS), pH 7.4
- CRT0105446 and control compounds
- UV-Vis spectrophotometer or LC-MS/MS system

Workflow:





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Caption: PAMPA workflow.

Procedure:



• Membrane Preparation:

 Carefully apply 5 μL of the phospholipid solution to the membrane of each well in the donor plate.

Assay Setup:

- Add 300 μL of PBS to each well of the acceptor plate.
- Prepare a 100 μM stock solution of CRT0105446 and control compounds in a suitable buffer.
- Add 200 μL of the compound solutions to the wells of the donor plate.

Incubation:

- Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
- Incubate at room temperature for 4-16 hours with gentle shaking.
- Sample Analysis and Data Calculation:
 - After incubation, separate the plates.
 - Determine the concentration of the compounds in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.
 - Calculate the Papp value using the appropriate formula provided by the PAMPA system manufacturer or from established literature. A common formula is: Papp = $[-ln(1 C_a/C_{ent})]$ * $(V_a * V_e) / [(V_a + V_e) * A * t]$ Where:
 - C_a is the concentration in the acceptor well.
 - Cent is the equilibrium concentration.
 - V_a and V_e are the volumes of the acceptor and donor wells, respectively.
 - A is the filter area.



t is the incubation time.

Conclusion

These protocols provide a robust framework for evaluating the cell permeability of CRT0105446. The Caco-2 assay offers a biologically relevant model that can predict in vivo intestinal absorption and identify potential interactions with efflux transporters. The PAMPA assay serves as a rapid, high-throughput screen for passive permeability. The combined data from these assays will enable a comprehensive assessment of CRT0105446's drug-like properties and inform its progression in the drug development pipeline.

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